

Spectroscopic Profile of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dibromo-1-chlorobenzene**, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented is intended to support research, development, and quality control activities involving this compound.

Molecular Structure and Properties

2,4-Dibromo-1-chlorobenzene ($C_6H_3Br_2Cl$) is a halogenated aromatic compound with a molecular weight of 270.35 g/mol .^[1] Its structure, featuring a chlorine atom at position 1 and bromine atoms at positions 2 and 4 of the benzene ring, gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of **2,4-Dibromo-1-chlorobenzene**.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-Dibromo-1-chlorobenzene** based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing effects of the halogen substituents will cause these protons to be deshielded and resonate at a lower field (higher ppm) compared to unsubstituted benzene.[\[2\]](#)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	~7.8	Doublet (d)	$J_{H3-H5} \approx 2.5$ (meta)
H-5	~7.4	Doublet of Doublets (dd)	$J_{H5-H6} \approx 8.5$ (ortho), $J_{H5-H3} \approx 2.5$ (meta)
H-6	~7.6	Doublet (d)	$J_{H6-H5} \approx 8.5$ (ortho)

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached halogens.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	~133
C-2	~120
C-3	~134
C-4	~118
C-5	~131
C-6	~130

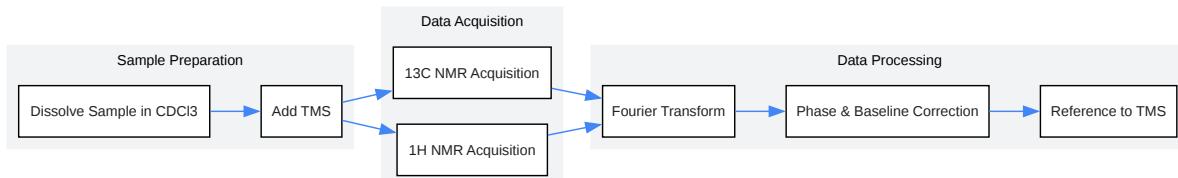
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
C-H stretching (aromatic)	3100 - 3000
C=C stretching (aromatic)	1600 - 1450
C-Cl stretching	~750
C-Br stretching	~550

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.[\[1\]](#)

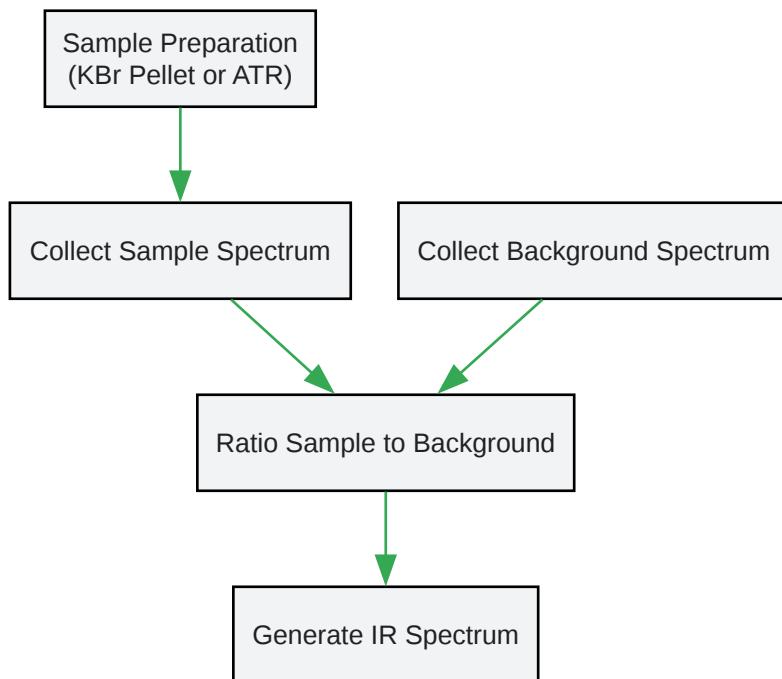

m/z	Ion	Predicted Relative Abundance
268, 270, 272, 274	[M] ⁺ (Molecular ion)	Characteristic isotopic pattern
189, 191	[M-Br] ⁺	Major fragment
233, 235	[M-Cl] ⁺	Minor fragment
110	[C ₆ H ₃ Cl] ⁺	Fragment
109	[C ₆ H ₂ Br] ⁺	Fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4-Dibromo-1-chlorobenzene** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Spectral Width: 0-12 ppm.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H field.
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0-200 ppm.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.

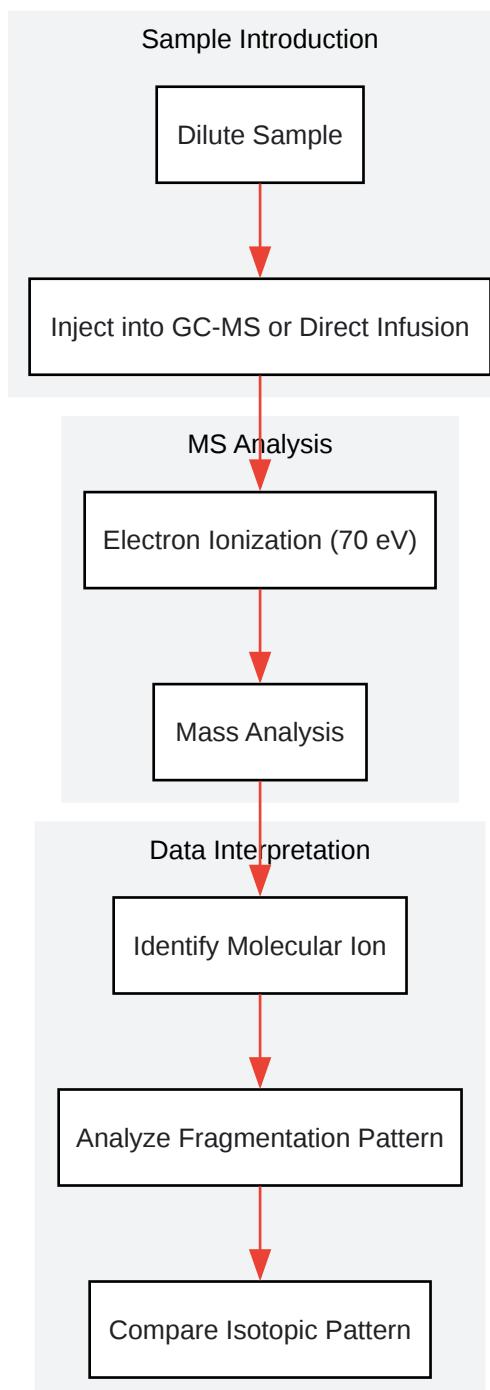

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- **IR Spectrum Acquisition:**
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 - 400 cm⁻¹.
 - Number of Scans: 16-32.
 - Resolution: 4 cm⁻¹.
 - Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.

- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.


[Click to download full resolution via product page](#)

Caption: General workflow for FTIR analysis.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Mass Spectrum Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40 - 400.
 - Ion Source Temperature: 200-250 °C.

- GC Conditions (for GC-MS):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of the molecular ion and fragment peaks with the theoretical pattern for a molecule containing two bromine atoms and one chlorine atom.

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dibromo-1-chlorobenzene | C6H3Br2Cl | CID 14029662 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dibromo-1-chlorobenzene | 29604-75-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dibromo-1-chlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315653#spectroscopic-data-for-2-4-dibromo-1-chlorobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

